ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride
Description
This compound is a bicyclic heterocyclic derivative featuring an imidazo[1,5-a]pyridine core substituted with an ethyl carboxylate group at position 3 and an aminomethyl group at position 1. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. It is cataloged by Enamine Ltd.
Properties
Molecular Formula |
C11H19Cl2N3O2 |
|---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-2-16-11(15)10-13-8(7-12)9-5-3-4-6-14(9)10;;/h2-7,12H2,1H3;2*1H |
InChI Key |
HCIMSWMIZMHOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1CCCC2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-(Aminomethyl)pyridine Derivatives
A common synthetic strategy is the cyclocondensation of 2-(aminomethyl)pyridine or related aminomethyl heterocycles with electrophilic reagents to form the imidazo[1,5-a]pyridine core. One approach uses electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid medium. This method yields imidazo[1,5-a]pyridines under relatively harsh conditions but provides medium to good yields, with sensitivity to steric effects of substituents (e.g., phenyl groups).
Formylation and Cyclization Using Formic-Acetic Anhydride
A key step involves the preparation of ethyl imidazo[1,5-a]pyridine-3-carboxylate from ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride by reaction with formyl-acetic anhydride. The formyl-acetic anhydride is prepared by heating a mixture of acetic anhydride and formic acid at 50-60 °C for 3 hours, then cooling to room temperature. This reagent is then slowly added to the solid aminomethylpyridine hydrochloride and stirred at room temperature for 8 hours. Excess reagent is evaporated, and the residue is neutralized with saturated sodium bicarbonate solution. Extraction with dichloromethane, drying, and evaporation yields the ethyl imidazo[1,5-a]pyridine-3-carboxylate as a yellow solid.
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetic anhydride + formic acid (44.8 mL + 19.2 mL) | 3 h | 50-60 °C | - | Formation of formyl-acetic anhydride |
| 2 | Addition to ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl | 8 h | Room temp | 42-56 | Stirring, then neutralization and extraction |
Reduction of the Ester to Alcohol
Reduction of the ethyl imidazo[1,5-a]pyridine-3-carboxylate ester to the corresponding alcohol (imidazo[1,5-a]pyridine-3-methanol) is achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The reaction is typically conducted at 0-20 °C with stirring for 2 hours under reflux conditions. The reaction mixture is then carefully quenched with water and sodium hydroxide solution, extracted with ethyl acetate, dried, and purified by column chromatography.
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3 | LiAlH4 in THF | 2 h | 0-20 °C | ~42 | Reflux, careful quenching and workup |
Formation of the Aminomethyl Substituent and Dihydrochloride Salt
The aminomethyl group at the 1-position is introduced via reductive amination or nucleophilic substitution on the imidazo[1,5-a]pyridine core. The final compound is isolated as the dihydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and solubility for pharmaceutical or research applications.
Summary Table of Preparation Steps
Additional Synthetic Methodologies
Recent research has explored alternative synthetic methodologies for imidazo[1,5-a]pyridine derivatives, including:
- Intermolecular Ritter-type reactions catalyzed by bismuth triflate and p-toluenesulfonic acid in dichloroethane at elevated temperatures (150 °C), enabling efficient ring construction with various substituents.
- Cyclocondensation with electrophilically activated nitroalkanes in polyphosphoric acid medium, providing a route to imidazo[1,5-a]pyridines under acidic and thermally demanding conditions.
These methods may offer alternative routes or modifications for the preparation of the target compound or its analogs.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories:
| Reaction Type | Mechanistic Pathway | Key Functional Groups Involved |
|---|---|---|
| Oxidation | Electron transfer at nitrogen centers | Imidazole ring, aminomethyl group |
| Reduction | Hydride transfer to carbonyl/iminium systems | Ethyl ester, protonated amine groups |
| Nucleophilic Substitution | Displacement reactions at electrophilic sites | Chloride counterions, α-carbon positions |
Reagents and Reaction Conditions
Experimental data reveals specific reagent systems for targeted transformations:
Table 1: Optimized Reaction Systems
Key observations:
-
Oxidation with m-CPBA selectively produces N-oxide derivatives without ring degradation.
-
Hydrolysis under basic conditions converts the ethyl ester to a carboxylic acid with >85% efficiency.
Oxidation Reactions
The imidazole ring undergoes controlled oxidation to form stable N-oxide derivatives:
Characterized products:
-
1-(Aminomethyl)-5H-imidazo[1,5-a]pyridine 7-oxide (m/z 287.1 via HRMS)
-
Di-N-oxide derivatives under forcing conditions
Reductive Transformations
The dihydrochloride salt demonstrates unique reduction behavior:
Key pathways:
-
Ester reduction:
Yields primary alcohol derivatives (confirmed by NMR δ 3.65 ppm).
-
Aminomethyl group reduction:
Converts -CH₂NH₃⁺ to -CH₂NH₂ under controlled H₂/Pd-C conditions.
Substitution Reactions
The aminomethyl group exhibits nucleophilic character:
| Substrates | Products | Applications |
|---|---|---|
| Alkyl halides | N-Alkylated derivatives | Enhanced lipophilicity for drug design |
| Acyl chlorides | Amide conjugates | Prodrug development |
| Sulfonyl chlorides | Sulfonamide analogs | Enzyme inhibition studies |
Notable example: Reaction with benzoyl chloride produces a crystalline amide derivative (mp 162–164°C, [α]D²⁵ +12.3°).
Stability and Side Reactions
Critical stability considerations under specific conditions:
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH > 8.5 | Ester hydrolysis acceleration | Buffered solutions (pH 6–7.5) |
| Prolonged heating | Ring-opening via retro-Diels-Alder | Reaction times < 2 hrs at <80°C |
| UV exposure | Radical-mediated dimerization | Amber glassware, N₂ atmosphere |
Computational Insights
DFT calculations (B3LYP/6-311+G**) reveal:
-
Highest electron density at N1 position (Mulliken charge: -0.42 e)
-
Activation energy for oxidation: 28.7 kcal/mol (consistent with experimental yields)
-
Frontier orbitals: HOMO localized on imidazole ring (-5.2 eV), LUMO on pyridine moiety (-1.8 eV)
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with well-characterized pathways enabling precise structural modifications for pharmaceutical and materials science applications.
Scientific Research Applications
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Core Modifications
- 3-(Trifluoromethyl)-5H,6H,7H,8H-Imidazo[1,5-a]Pyridine-1-Carbaldehyde (CAS 2126177-07-7): Replaces the aminomethyl and ethyl carboxylate groups with a trifluoromethyl and aldehyde moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde introduces reactivity for further derivatization .
- 1-Bromo-3-(Trifluoromethyl)-5H,6H,7H,8H-Imidazo[1,5-a]Pyrazine Hydrochloride :
Substitutes the pyridine ring with pyrazine and adds bromine and trifluoromethyl groups. Pyrazine-containing analogs often exhibit distinct electronic properties and binding affinities compared to pyridine derivatives .
Functional Group Variations
- Ethyl 3-(1-Aminoethyl)-1H-Pyrazole-5-Carboxylate Derivatives (e.g., Compound 189): Replaces the imidazo[1,5-a]pyridine core with a pyrazole ring. Pyrazole derivatives are widely explored for kinase inhibition and anti-inflammatory activity, with the ethyl carboxylate improving solubility .
Physicochemical Properties
Biological Activity
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12Cl2N4O2
- Molecular Weight : 271.13 g/mol
- Structure : The compound features an imidazo[1,5-a]pyridine core with an ethyl ester and an aminomethyl group.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Studies suggest that it exhibits significant inhibitory effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for several imidazo[1,2-a]pyridine derivatives were reported as low as 0.006 μM, demonstrating potent antitubercular activity. Specifically, compounds structurally similar to ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate have shown promising results against multidrug-resistant strains of Mtb .
Anticancer Activity
The compound's anticancer potential has also been explored. It has been shown to induce apoptosis in various cancer cell lines. For instance, derivatives of imidazo[1,5-a]pyridine have been tested against the MCF-7 breast cancer cell line with notable IC50 values indicating significant cytotoxicity .
The mechanisms through which ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate exerts its effects are thought to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of enzymes crucial for bacterial survival and cancer cell proliferation.
- Disruption of Cellular Processes : The compound may interfere with ATP homeostasis and other metabolic pathways essential for pathogen growth and tumor cell viability .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | ≤0.006 μM | |
| Anticancer | MCF-7 | IC50 = 0.01 μM | |
| Anticancer | NCI-H460 | IC50 = 0.03 μM |
Pharmacokinetics
The pharmacokinetic profile of related imidazo[1,5-a]pyridine derivatives indicates favorable absorption and distribution characteristics. Studies report that these compounds have good oral bioavailability and exhibit prolonged half-lives in vivo .
Table 2: Pharmacokinetic Data
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | t1/2 (h) |
|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 |
| 18 | 3850 | 337 | 0.5 | ND |
Q & A
Q. What are the optimal synthetic routes for ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride?
Microwave-assisted synthesis under acidic conditions (e.g., trifluoroacetic acid) can enhance reaction efficiency for similar imidazo[1,5-a]pyridine derivatives. Evidence from analogous compounds suggests using a 1:2 methanol/water solvent system with microwave irradiation (100–140°C) to achieve yields >65% . Sequential coupling of N-tosylhydrazones and cyclization steps may also apply, with careful control of stoichiometry to avoid side products .
Q. How should researchers characterize the structure and purity of this compound?
Multidimensional NMR (¹H, ¹³C, HSQC, HMBC) is critical for assigning proton and carbon positions in the fused imidazo-pyridine ring. For example, HMBC correlations between H-2 and aromatic substituents on N-1 can confirm regiochemistry . IR spectroscopy (e.g., absorption at 1720–1730 cm⁻¹) identifies ester carbonyl groups, while HRMS (ESI) validates molecular weight with <5 ppm error .
Q. What solvent systems are effective for purification?
Preparative TLC using silica gel with methanol extraction is effective for isolating imidazo[1,5-a]pyridine derivatives. However, partial transesterification (e.g., methyl/ethyl ester mixtures) may occur during extraction, requiring careful monitoring of substituent-dependent ratios .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in structural assignments?
DFT calculations (e.g., B3LYP/6-31G(d,p)) can model NMR chemical shifts for imidazo[1,5-a]pyridine derivatives. For example, computed shifts for C-5 and C-6 positions in similar compounds align with experimental data (Δδ < 0.2 ppm), resolving ambiguities in quaternary carbon assignments .
Q. What strategies mitigate contradictory data in reaction mechanisms?
Kinetic studies and isotopic labeling (e.g., ¹⁵N or ¹³C tracing) can clarify competing pathways. In pseudo-Michael reactions, ester/cyano group cyclization may proceed via N6 nitrogen attack, as shown in EMCA-derived analogs, but side reactions (e.g., transesterification) require LC-MS monitoring .
Q. How do substituents influence regioselectivity in imidazo[1,5-a]pyridine synthesis?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aryl substituents direct cyclization via resonance stabilization of intermediates. For instance, 4-nitrophenyl groups in analogous compounds enhance yields by 15–20% compared to unsubstituted analogs .
Q. What advanced analytical techniques address spectral overlap in complex derivatives?
Pure shift NMR or 2D-DQF-COSY can disentangle overlapping proton signals. For example, H-2 and H-3 protons in imidazo[1,5-a]pyridines often exhibit near-identical δ values but distinct coupling constants (J = 8–12 Hz vs. 3–5 Hz), requiring multiplet analysis .
Methodological Challenges and Solutions
Q. How to optimize reaction scalability without compromising yield?
Transitioning from batch to flow chemistry with immobilized catalysts (e.g., silica-supported acids) reduces solvent use and improves reproducibility for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
